2-(2,5-Dimethylphenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, attached to a propanoic acid moiety. This compound is typically a solid at room temperature and is used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenoxy)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylphenol with 2-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the 2-bromopropanoic acid, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. Purification steps, including crystallization and recrystallization, are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,5-Dimethylphenoxy)propanoic acid finds applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenoxy)propanoic acid involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid moiety can participate in ionic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-(2,4-Dimethylphenoxy)propanoic acid
- 2-(3,5-Dimethylphenoxy)propanoic acid
- 2-(2,6-Dimethylphenoxy)propanoic acid
Comparison: 2-(2,5-Dimethylphenoxy)propanoic acid is unique due to the specific positioning of the methyl groups on the phenoxy ring. This structural arrangement can influence its chemical reactivity, physical properties, and biological activity compared to its analogs. The presence of methyl groups at the 2 and 5 positions may enhance its hydrophobic interactions and steric effects, potentially leading to distinct biological and chemical behaviors .
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-8(2)10(6-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJBTCMCULRVQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400856 |
Source
|
Record name | 2-(2,5-dimethylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18996-04-8 |
Source
|
Record name | 2-(2,5-dimethylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.